1,2,4-Trimethylanthracene
Overview
Description
1,2,4-Trimethylanthracene is an organic compound belonging to the anthracene family, characterized by its three fused benzene rings with methyl groups attached at the 1, 2, and 4 positions. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Trimethylanthracene can be synthesized through several methods. One common approach involves the reduction of the corresponding quinone using zinc and acetic acid in boiling pyridine . Another method includes the methylation of anthracene derivatives using methylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation processes, where anthracene is treated with methylating agents in the presence of catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Trimethylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert quinones back to the parent hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Zinc and acetic acid in boiling pyridine.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Parent hydrocarbon (this compound).
Substitution: Various substituted anthracene derivatives depending on the substituent used.
Scientific Research Applications
1,2,4-Trimethylanthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying photophysical properties.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices
Mechanism of Action
The mechanism by which 1,2,4-Trimethylanthracene exerts its effects is primarily through its interaction with light and its ability to undergo photophysical processes. The compound’s molecular targets include various photoreceptors and chromophores, and its pathways involve energy transfer and fluorescence emission.
Comparison with Similar Compounds
- 1,2,3-Trimethylanthracene
- 1,3,5-Trimethylanthracene
- 9,10-Dimethylanthracene
Uniqueness: 1,2,4-Trimethylanthracene is unique due to its specific substitution pattern, which influences its photophysical properties and reactivity. Compared to other trimethylanthracenes, it exhibits distinct fluorescence characteristics and reactivity patterns, making it particularly useful in specific applications such as OLEDs and biological imaging .
Properties
IUPAC Name |
1,2,4-trimethylanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-11-8-12(2)16-9-14-6-4-5-7-15(14)10-17(16)13(11)3/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSVJVKOCMOLKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=CC3=CC=CC=C3C=C12)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566436 | |
Record name | 1,2,4-Trimethylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20153-28-0 | |
Record name | 1,2,4-Trimethylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.